molecular formula C13H13N3O3S2 B2694502 1-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1H-imidazole-4-sulfonamide CAS No. 2034596-16-0

1-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1H-imidazole-4-sulfonamide

Cat. No.: B2694502
CAS No.: 2034596-16-0
M. Wt: 323.39
InChI Key: YETFVQXJKUZRAV-UHFFFAOYSA-N
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Description

1-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C13H13N3O3S2 and its molecular weight is 323.39. The purity is usually 95%.
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Scientific Research Applications

Electrophilic Substitution Reactions and Synthesis

The compound has been a subject of interest in studies involving electrophilic substitution reactions. Vlasova et al. (2011) investigated the reactivity of similar imidazole derivatives with electrophilic reagents, such as nitration, bromination, sulfonation, and acylation. This research highlights the potential of the compound in synthetic organic chemistry, especially in modifying its structure to achieve desired properties or activities (Vlasova, Aleksandrov, El’chaninov, Milov, & Lukyanov, 2011).

Antibacterial Applications

Sulfonamide compounds, which include structures similar to the one , have been extensively explored for their antibacterial properties. Azab, Youssef, and El-Bordany (2013) synthesized heterocyclic compounds containing a sulfonamido moiety, revealing the potential for developing new antibacterial agents. This illustrates the compound's potential application in creating new antibiotics or antibacterial materials (Azab, Youssef, & El-Bordany, 2013).

Corrosion Inhibition

Another interesting application area is in corrosion inhibition. Sappani and Karthikeyan (2014) examined the use of sulfonamide derivatives as inhibitors for mild steel corrosion in acidic media. The study's findings suggest the potential of using this compound in coatings or treatments to protect metals from corrosion, highlighting its applicability in industrial and engineering chemistry (Sappani & Karthikeyan, 2014).

Sulfonamide Hybrids with Biological Activities

The hybridization of sulfonamides with various pharmacologically active moieties leads to compounds with a broad range of biological activities. Ghomashi et al. (2022) reviewed the recent advances in sulfonamide hybrids, indicating the versatility and potential of compounds like 1-Methyl-N-((5-(Thiophen-3-yl)Furan-2-yl)Methyl)-1H-Imidazole-4-Sulfonamide in medicinal chemistry and drug design (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).

Properties

IUPAC Name

1-methyl-N-[(5-thiophen-3-ylfuran-2-yl)methyl]imidazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S2/c1-16-7-13(14-9-16)21(17,18)15-6-11-2-3-12(19-11)10-4-5-20-8-10/h2-5,7-9,15H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YETFVQXJKUZRAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCC2=CC=C(O2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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